molecular formula C15H14ClNO5S B2501126 Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate CAS No. 1788016-21-6

Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate

Cat. No.: B2501126
CAS No.: 1788016-21-6
M. Wt: 355.79
InChI Key: ZSDPVLAEBNDCCS-UHFFFAOYSA-N
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Description

Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate is an organic compound that features a sulfonyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine and 4-hydroxyphenylacetic acid.

    Sulfonylation: The 2-chloro-6-methylpyridine is sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.

    Esterification: The 4-hydroxyphenylacetic acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Coupling Reaction: The sulfonyl derivative is then coupled with the methyl ester under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2- [2- (6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: An intermediate in the synthesis of fungicides.

    Other sulfonylated pyridine derivatives: Compounds with similar structures but different substituents on the pyridine ring.

Uniqueness

Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its sulfonyl group and ester functionality make it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

methyl 2-[4-(2-chloro-6-methylpyridin-3-yl)sulfonyloxyphenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-10-3-8-13(15(16)17-10)23(19,20)22-12-6-4-11(5-7-12)9-14(18)21-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDPVLAEBNDCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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